Cas no 93-98-1 (N-Phenylbenzamide)

N-Phenylbenzamide structure
N-Phenylbenzamide structure
상품 이름:N-Phenylbenzamide
CAS 번호:93-98-1
MF:C13H11NO
메가와트:197.232543230057
MDL:MFCD00003069
CID:34724
PubChem ID:7168

N-Phenylbenzamide 화학적 및 물리적 성질

이름 및 식별자

    • N-Phenylbenzamide
    • N-BENZOYLANILINE
    • BENZANILIDE
    • Benzamide, N-phenyl-
    • Benzanilid
    • Benzoic acid anilide
    • Benzoylanilide
    • Benzamide,N-phenyl
    • N-benzoylphenylamine
    • N-Phenyl-benzamide
    • phenyl-N-benzamide
    • Benzanilide (8CI)
    • N-Phenylbenzamide (ACI)
    • N-Phenylbenzenecarboxamide
    • N-Phenylethylbenzamide
    • NSC 3131
    • PMSA 953
    • N-Phenyl benzamide
    • 93-98-1
    • SCHEMBL31966
    • E74233
    • AKOS000492910
    • SY020326
    • AE-641/31373004
    • SB75698
    • HMS1542M14
    • SR-01000630713-1
    • CS-0181198
    • EN300-15536
    • BENZANILIDE [MI]
    • Q421501
    • NSC-3131
    • N-Phenylbenzoic acid amide
    • NSC3131
    • aniline, N-benzoyl-
    • Benzanilide, 98%
    • DTXSID9059096
    • AC-21003
    • CCG-40583
    • Z27782673
    • SCHEMBL8861823
    • Benzanilide (165 degrees C) Melting Point Standard
    • CHEMBL115523
    • PS-11216
    • BDBM50162303
    • n-benzoyl aniline
    • HY-W115609
    • BRD-K72443974-001-01-0
    • STK036609
    • AI3-01046
    • AK1B12366O
    • B0016
    • F0808-0359
    • EINECS 202-292-7
    • TimTec1_003094
    • Benzanilide, analytical standard
    • DB-013672
    • UNII-AK1B12366O
    • MFCD00003069
    • NS00001213
    • MDL: MFCD00003069
    • 인치: 1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15)
    • InChIKey: ZVSKZLHKADLHSD-UHFFFAOYSA-N
    • 미소: O=C(C1C=CC=CC=1)NC1C=CC=CC=1
    • BRN: 1102980

계산된 속성

  • 정밀분자량: 197.08400
  • 동위원소 질량: 197.084064
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 203
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 29.1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1,315 g/cm3
  • 융해점: 163.0 to 167.0 deg-C
  • 비등점: 117 °C/10 mmHg(lit.)
  • 플래시 포인트: 117°C/10mm
  • 굴절률: 1.6050 (estimate)
  • 용해도: H2O: insoluble
  • 수용성: 불용했어
  • PSA: 29.10000
  • LogP: 3.01190
  • 머크: 1061
  • 용해성: 1g의 산물을 7ml의 비등에탄올/60ml의 냉에탄올에 녹인다.그것은 에틸에테르에 약간 용해되지만 물에는 용해되지 않는다
  • FEMA: 2684

N-Phenylbenzamide 보안 정보

  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 20/21/22-36/37/38
  • 보안 지침: S22-S24/25
  • 위험물 표지: Xn
  • TSCA:Yes
  • 위험 용어:R20/21/22

N-Phenylbenzamide 세관 데이터

  • 세관 번호:2924299090
  • 세관 데이터:

    중국 세관 번호:

    2924299090

    개요:

    2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

    신고 요소:

    제품명, 성분 함량, 용도, 포장

    요약:

    2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

N-Phenylbenzamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
N304051-1g
N-Phenylbenzamide
93-98-1
1g
$ 80.00 2022-06-03
Enamine
EN300-15536-0.1g
N-phenylbenzamide
93-98-1 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-15536-0.5g
N-phenylbenzamide
93-98-1 95.0%
0.5g
$19.0 2025-03-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11086-100g
Benzanilide, 98+%
93-98-1 98+%
100g
¥592.00 2023-02-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B830232-5g
Benzanilide
93-98-1 98%
5g
¥37.00 2022-01-10
Life Chemicals
F0808-0359-0.5g
N-phenylbenzamide
93-98-1 95%+
0.5g
$19.0 2023-09-07
Life Chemicals
F0808-0359-1g
N-phenylbenzamide
93-98-1 95%+
1g
$21.0 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11086-500g
Benzanilide, 98+%
93-98-1 98+%
500g
¥2516.00 2023-02-27
eNovation Chemicals LLC
Y1290540-500g
N-Phenylbenzamide
93-98-1 98%
500g
$125 2024-06-07
Enamine
EN300-15536-1.0g
N-phenylbenzamide
93-98-1 95.0%
1.0g
$24.0 2025-03-21

N-Phenylbenzamide 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Diisopropylethylamine ,  N-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino(morpholino)uronium he… Solvents: Tetrahydrofuran ,  Water ;  24 h, pH 10.8, 25 °C
참조
Evaluation of safe mixed solvents in N-phenylbenzamide synthesis for alteration of hazardous dipolar aprotic solvents in amide drug syntheses
Islam, Tariqul; Sarker, Zaidul Islam Md ; Uddin, Abm helal; Rashid, Shah Samiur; Bin, Liew Kai, Tetrahedron, 2023, 131,

합성회로 2

반응 조건
1.1 Reagents: Triethylamine Catalysts: (SP-4-3)-[3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl-κN3)[1,1′-biphenyl]-4-ol… (solid-supported) Solvents: Acetonitrile ;  rt → 120 °C; 6 h, 100 psi, 120 °C
참조
Catalytic process for synthesizing ester compounds and amide compounds
, United States, , ,

합성회로 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0.5 h, 0 °C; 0 °C → rt; 2 h, rt
참조
Substituted 2,4-diaminopyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, China, , ,

합성회로 4

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium Solvents: Dimethylacetamide ;  115 °C
참조
1,8-Diazabicyclo[5.4.0]undec-7-ene
Savoca, Ann C.; Urgaonkar, Sameer, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-11

합성회로 5

반응 조건
1.1 Reagents: Triethylamine Catalysts: (SP-4-1)-(Acetonitrile)dichloro[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,3-dihydro… Solvents: 1,4-Dioxane ;  6 h, 3 atm, 100 °C
참조
N-heterocyclic carbine palladium complex crystal and its synthesis method and application in preparing amide compound
, China, , ,

합성회로 6

반응 조건
1.1 Catalysts: Titania Solvents: Ethanol ;  2.5 h, 25 - 35 °C
참조
Photocatalytic synthesis of anilides from nitrobenzenes under visible light irradiation: 2 in 1 reaction
Zand, Zahra; Kazemi, Foad; Partovi, Adel, Journal of Photochemistry and Photobiology, 2015, 152, 58-62

합성회로 7

반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
참조
α-Imino Iridium Carbenes from Imidoyl Sulfoxonium Ylides: Application in the One-Step Synthesis of Indoles
Caiuby, Clarice A. D.; de Jesus, Matheus P.; Burtoloso, Antonio C. B., Journal of Organic Chemistry, 2020, 85(11), 7433-7445

합성회로 8

반응 조건
1.1 Catalysts: Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1), polymer with diethenylbenze… (neutralized) Solvents: Benzonitrile ;  1 h, 130 °C
참조
In situ functionalized sulfonic copolymer toward recyclable heterogeneous catalyst for efficient Beckmann rearrangement of cyclohexanone oxime
Li, Difan; Mao, Dan; Li, Jing; Zhou, Yu; Wang, Jun, Applied Catalysis, 2016, 510, 125-133

합성회로 9

반응 조건
1.1 Reagents: Triethylamine Catalysts: Palladium (Merrifield resin-supported bisoxazoline complexes) ,  3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl)[1,1′-biphenyl]-4-ol (palladium complexes, Merrifield resin-supported) Solvents: Acetonitrile ;  100 psi, rt → 120 °C; 6 h, 120 °C
참조
A palladium-bisoxazoline supported catalyst for selective synthesis of aryl esters and aryl amides via carbonylative coupling reactions
Ibrahim, Mansur B.; Suleiman, Rami; Fettouhi, Mohammed; El Ali, Bassam, RSC Advances, 2016, 6(82), 78826-78837

합성회로 10

반응 조건
1.1 Catalysts: Water Solvents: Dimethylformamide ;  24 h, 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
참조
Formation of Amides from Imines via Cyanide-Mediated Metal-Free Aerobic Oxidation
Seo, Hong-Ahn; Cho, Yeon-Ho; Lee, Ye-Sol; Cheon, Cheol-Hong, Journal of Organic Chemistry, 2015, 80(24), 11993-11998

합성회로 11

반응 조건
1.1 Reagents: Tetrabutylammonium perchlorate ,  4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide Solvents: Dimethylformamide ;  25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, 25 °C
참조
Electrochemical Reduction of α-Diketones and α-Diimines in the Presence of a Bielectrophilic Substrate: Synthesis of New Aza-Crown Compounds
Medini, Hayet Khemis; Mekni, Nejib Hussein; Aoun, Sami Ben; Boujlel, Khaled, Journal of the Electrochemical Society, 2017, 164(2),

합성회로 12

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 50 °C
1.2 Reagents: Ethyl acetate
참조
Orthogonal Discrimination among Functional Groups in Ullmann-Type C-O and C-N Couplings
Rovira, Mireia; Soler, Marta; Guell, Imma; Wang, Ming-Zheng; Gomez, Laura; et al, Journal of Organic Chemistry, 2016, 81(17), 7315-7325

합성회로 13

반응 조건
1.1 Reagents: Lithium hydroxide ,  Oxygen Catalysts: Gold (mesoporous alumina-supported) Solvents: Water ;  14 h, rt
참조
Efficient synthesis of amides and esters from alcohols under aerobic ambient conditions catalyzed by a Au/mesoporous Al2O3 nanocatalyst
Chng, Leng Leng; Yang, Jinhua; Ying, Jackie Y., ChemSusChem, 2015, 8(11), 1916-1925

합성회로 14

반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 2 - 6 h, rt
참조
Innovative Strategy toward Mutant CFTR Rescue in Cystic Fibrosis: Design and Synthesis of Thiadiazole Inhibitors of the E3 Ligase RNF5
Brusa, Irene; Sondo, Elvira; Pesce, Emanuela; Tomati, Valeria; Gioia, Dario; et al, Journal of Medicinal Chemistry, 2023, 66(14), 9797-9822

합성회로 15

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Water ;  rt
참조
Oxidative fluorination of N-arylsulfonamides
Buckingham, Faye; Calderwood, Samuel; Checa, Begona ; Keller, Thomas; Tredwell, Matthew; et al, Journal of Fluorine Chemistry, 2015, 180, 33-39

합성회로 16

반응 조건
1.1 Catalysts: Acetic anhydride
참조
Acetic Anhydride
Zibuck, Regina, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-8

합성회로 17

반응 조건
1.1 Catalysts: Phosphoric acid, aluminum iron salt ;  4 h, 92 °C
참조
Mesoporous iron aluminophosphate: an efficient catalyst for one pot synthesis of amides by ester-amide exchange reaction
Vijayasankar, A. V.; Kathyayini, H.; Tumma, Harikrishna; Nagaraju, N., Ceramic Transactions, 2012, 233, 127-140

합성회로 18

반응 조건
1.1 Reagents: Sodium formate Solvents: Dimethyl sulfoxide ;  1 h, 120 °C
참조
Reductive Hydrodehalogenation of Halogenated Carboxylic Acid Derivatives Using a DMSO/HCOONa·2H2O System
Liu, Guyue; Hao, Feiyue; Liang, Lingling; Jin, Zhengneng; Wu, Jiashou, Organic Letters, 2023, 25(15), 2691-2695

합성회로 19

반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  16 h, 100 °C
참조
A Cross-Coupling Approach to Amide Bond Formation from Esters
Ben Halima, Taoufik; Vandavasi, Jaya Kishore; Shkoor, Mohanad; Newman, Stephen G., ACS Catalysis, 2017, 7(3), 2176-2180

합성회로 20

반응 조건
1.1 Reagents: Triethylamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2211997-02-1 (silica supported; reaction product with Pd2(dba)3·CHCl3) Solvents: Dimethylformamide ,  Toluene ;  3 h, 30 bar, 100 °C
참조
Double carbonylation of iodoarenes in the presence of reusable palladium catalysts immobilised on supported phosphonium ionic liquid phases
Urban, Bela; Szabo, Peter; Sranko, David; Safran, Gyorgy; Kollar, Laszlo; et al, Molecular Catalysis, 2018, 445, 195-205

N-Phenylbenzamide Raw materials

N-Phenylbenzamide Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:93-98-1)N-Phenylbenzamide
A844775
순결:99%
재다:1kg
가격 ($):218.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-98-1)BENZANILIDE
sfd6042
순결:99.9%
재다:200kg
가격 ($):문의